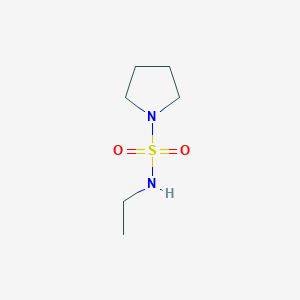

N-ethylpyrrolidine-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

N-ethylpyrrolidine-1-sulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c1-2-7-11(9,10)8-5-3-4-6-8/h7H,2-6H2,1H3 |

InChI Key |

PGZGNLWKOIDILC-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)N1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethylpyrrolidine 1 Sulfonamide and Analogues

Traditional Approaches to Sulfonamide Synthesis

The foundational methods for constructing sulfonamides have been cornerstones of organic and medicinal chemistry for decades. These approaches are characterized by their reliability and broad applicability, though they may involve harsh reagents or produce significant byproducts.

Nucleophilic Substitution of Amines with Sulfonyl Chlorides

The most conventional and widely employed method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. rsc.orgijarsct.co.innih.gov This reaction is a classic example of nucleophilic substitution, where the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the stable sulfonamide N-S bond. youtube.comlibretexts.org

The general mechanism involves the lone pair of electrons on the nitrogen atom of the amine acting as the nucleophile. youtube.com This reaction is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. researchgate.net The reactivity of the amine is a crucial factor; primary amines are generally highly reactive, while secondary amines can exhibit lower reactivity. ijarsct.co.in This method's robustness has made it a staple for creating a vast array of sulfonamide derivatives. libretexts.org For instance, derivatives of 2-(aminomethyl)-1-ethylpyrrolidine (B195583) have been synthesized by reacting the amine with various aryl sulfonyl chlorides in pyridine. researchgate.net

Condensation Reactions for Carboxamide Linkages within Sulfonamide Derivatives

To create more complex analogues that feature both sulfonamide and carboxamide functionalities, condensation reactions are frequently utilized. researchgate.netnih.gov These reactions typically involve forming an amide bond by coupling a carboxylic acid or its activated derivative (such as an acyl chloride or ester) with an amine. udsm.ac.tzdocsdrive.com

This strategy is essential for synthesizing compounds where a carboxamide group is appended to a sulfonamide scaffold. For example, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was achieved by first creating a sulfonamide-containing ester, methyl-1-[(5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidine-2-carboxylate, and then reacting this ester with ethylamine (B1201723). udsm.ac.tz The ethylamine acts as a nucleophile, displacing the methoxy (B1213986) group of the ester to form the desired carboxamide linkage. udsm.ac.tz Such multi-step syntheses, which combine sulfonamide formation with subsequent condensation reactions, allow for the construction of structurally diverse and functionally sophisticated molecules. researchgate.net

Advanced and Green Synthetic Protocols

In response to the growing need for sustainable chemical manufacturing, advanced synthetic methods have been developed. These protocols often offer advantages such as the use of less hazardous reagents, milder reaction conditions, and metal-free catalysis, aligning with the principles of green chemistry. nih.govrsc.orgua.es

Iodine-Catalyzed Oxidative Coupling of Sulfonyl Hydrazides with Tertiary Amines

A notable advanced and eco-friendly protocol for sulfonamide synthesis is the iodine-catalyzed oxidative coupling of sulfonyl hydrazides with tertiary amines. rsc.orgnih.govrsc.org This method provides a direct route to N-substituted sulfonamides through a selective C–N bond cleavage of the tertiary amine. amanote.comresearchgate.net Sulfonyl hydrazides are utilized as the sulfonyl source because they are stable, easily accessible solids, and the reaction primarily produces water and nitrogen as byproducts. rsc.org

In a specific application of this method, benzenesulfonohydrazide (B1205821) was reacted with N-ethylpyrrolidine in water at 80°C. rsc.orgnih.gov The reaction, catalyzed by molecular iodine (I₂) and using tert-butyl hydroperoxide (TBHP) as an oxidant, yielded the corresponding sulfonamide in 80% yield. rsc.orgnih.gov This approach avoids the use of metal catalysts and hazardous reagents, making it a sustainable alternative to traditional methods. rsc.orgnih.govresearchgate.net

The table below summarizes the optimization of reaction conditions for the synthesis of N-pyrrolidinylbenzenesulfonamide (3a) from benzenesulfonohydrazide (1a) and 1-ethylpyrrolidine (B1582981) (2a).

| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | I₂ (20) | TBHP (2.0) | H₂O | 80 | 4 | 80 |

| 2 | I₂ (20) | TBHP (2.0) | EtOH | 80 | 4 | 65 |

| 3 | I₂ (20) | TBHP (2.0) | CH₃CN | 80 | 4 | 55 |

| 4 | None | TBHP (2.0) | H₂O | 80 | 8 | 0 |

| 5 | I₂ (20) | None | H₂O | 80 | 8 | 0 |

| 6 | I₂ (20) | H₂O₂ | H₂O | 80 | 8 | No Product |

| 7 | TBAI (20) | TBHP (2.0) | H₂O | 80 | 8 | Trace |

| 8 | NH₄I (20) | TBHP (2.0) | H₂O | 80 | 8 | 0 |

| Data sourced from a 2019 study by Chen et al. rsc.orgnih.gov |

Mechanistic Insights into C-N Bond Cleavage

The mechanism of the iodine-catalyzed reaction is believed to proceed through the selective cleavage of a C–N bond in the tertiary amine. nih.govamanote.comresearchgate.net A proposed pathway begins with the generation of reactive radical species from the interaction between iodine and TBHP. researchgate.net These radicals, such as tert-butoxyl or tert-butyl peroxy radicals, abstract a hydrogen atom from the N-ethylpyrrolidine, specifically from the carbon adjacent to the nitrogen, to form a radical intermediate. researchgate.net

This radical is then converted into an aninium ion via an electron transformation. researchgate.net The aninium ion intermediate subsequently undergoes hydrolysis, which involves the elimination of an aldehyde (acetaldehyde in the case of N-ethylpyrrolidine), resulting in the formation of a secondary amine (pyrrolidine). researchgate.net In a parallel process, the sulfonyl hydrazide is converted into a sulfonyl radical. Finally, the secondary amine reacts with the sulfonyl radical to generate the desired N-substituted sulfonamide product. researchgate.net This catalytic cycle highlights a highly selective C-N bond cleavage over the alternative N-S bond cleavage. acs.org

Role of Oxidants (e.g., TBHP) and Catalysts (e.g., Iodine)

In this advanced synthetic protocol, both the catalyst (molecular iodine) and the oxidant (TBHP) are indispensable for the efficient conversion of the tertiary amine. rsc.orgnih.gov TBHP serves as the terminal oxidant. nih.govamanote.comresearchgate.net Its interaction with iodine is crucial for initiating the reaction, as it leads to the formation of reactive tert-butoxyl or tert-butyl peroxy radicals. researchgate.netbeilstein-journals.org These radical species are responsible for the initial hydrogen abstraction from the tertiary amine, which triggers the C-N bond cleavage cascade. researchgate.net When other oxidants like hydrogen peroxide (H₂O₂) or oxone were substituted for TBHP, the desired sulfonamide was not produced, underscoring the specific role of TBHP in this system. rsc.orgresearchgate.net

Molecular iodine (I₂) functions as an efficient catalyst. rsc.orgnih.gov While the precise catalytic cycle is complex, it is understood to facilitate the generation of the key radical intermediates from TBHP. researchgate.netbeilstein-journals.org The catalytic nature of iodine is demonstrated by the fact that the reaction does not proceed in its absence. rsc.orgnih.gov Furthermore, attempts to replace molecular iodine with other iodide sources, such as tetrabutylammonium (B224687) iodide (TBAI) or ammonium (B1175870) iodide (NH₄I), resulted in either trace amounts of product or no reaction at all, confirming the unique catalytic activity of I₂ in this transformation. rsc.orgnih.gov

Metal-Free Sulfonamide Synthesis Strategies

The development of metal-free synthetic routes for sulfonamides is driven by the need to avoid residual metal contamination in pharmaceutical products and to reduce environmental impact. These strategies often employ readily available, inexpensive reagents and catalysts. thieme-connect.comfrontiersrj.com

One prominent metal-free approach involves the oxidative coupling of various sulfur and nitrogen sources. For instance, the I2O5-mediated reaction between aryl thiols and amines provides a metal- and peroxide-free pathway to sulfonamides in moderate to good yields. thieme-connect.com Another strategy utilizes the direct oxidative conversion of thiols to sulfonamides using a combination of H2O2 and SOCl2, which rapidly generates the corresponding sulfonamide upon reaction with an amine. frontiersrj.com

Sulfur dioxide and its surrogates, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), are effective for introducing the sulfonyl group. This method is noted for its high functional group compatibility. thieme-connect.com A particularly green and efficient protocol uses iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to facilitate the reaction between sulfonyl hydrazides and tertiary amines. rsc.orgnih.gov This method proceeds via the selective cleavage of a C-N bond in the tertiary amine. A key example directly relevant to the target compound is the reaction of benzenesulfonohydrazide with 1-ethylpyrrolidine in water, which yields the corresponding N-pyrrolidine sulfonamide in 80% yield. sci-hub.se The reaction is believed to involve a single-electron transfer process. rsc.org

Electrochemical methods represent a frontier in metal-free synthesis. A direct, dehydrogenative electrochemical protocol allows for the synthesis of sulfonamides from (hetero)arenes, sulfur dioxide, and amines. nih.gov This highly convergent method uses the in-situ-formed amidosulfinate as both a reactant and a supporting electrolyte, avoiding the need for pre-functionalized aromatic compounds. nih.gov

Recent developments also include the synthesis of sulfonamides from N-hydroxy sulfonamides and amines, promoted by an iodine-TBHP system, which proceeds through the oxidative cleavage of an S-N bond in an eco-friendly solvent. rsc.org

Table 1: Comparison of Metal-Free Sulfonamide Synthesis Strategies

| Method | Key Reagents | Advantages | Typical Yields | Ref |

|---|---|---|---|---|

| Oxidative S-N Coupling | Aryl thiols, Amines, I2O5 | Metal-free, peroxide-free | Moderate to good | thieme-connect.com |

| Iodine-Catalyzed Coupling | Sulfonyl hydrazides, Tertiary amines, I2, TBHP | Green solvent (water), readily available materials | 65-85% | sci-hub.se |

| Electrochemical Synthesis | (Hetero)arenes, SO2, Amines | Highly convergent, no pre-functionalization needed | Up to 85% | nih.gov |

| Oxidative S-N Cleavage | N-hydroxy sulfonamides, Amines, I2, TBHP | Eco-friendly solvent, mild conditions | Moderate to good | rsc.org |

| Sulfur Dioxide Surrogates | DABSO, Amines | High functional group compatibility | Not specified | thieme-connect.com |

N-Alkylation and Derivatization Strategies for Sulfonamides

N-alkylation is a fundamental transformation for creating diverse sulfonamide derivatives. While classical methods often involve the reaction of a sulfonamide with an alkyl halide, which can lead to overalkylation and require harsh conditions, modern approaches offer greater control and sustainability. tandfonline.comacs.org

A simple and effective method for mono-N-alkylation utilizes anion exchange resins. The sulfonamide is first supported on the resin as its sodium salt, which is then reacted with an alkyl halide in an alcoholic medium. This procedure is noted for its straightforward workup and the ability to regenerate the resin. tandfonline.com

The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as an atom-economical and environmentally friendly alternative, using alcohols as alkylating agents, with water as the only byproduct. acs.orgionike.com This transformation is typically catalyzed by transition metals. Various catalytic systems have been developed, including:

Ruthenium-based catalysts : [Ru(p-cymene)Cl2]2 combined with a bidentate phosphine (B1218219) ligand like DPEphos can effectively alkylate primary sulfonamides with both primary and secondary alcohols. acs.org

Iron-based catalysts : An FeCl2/K2CO3 system has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols, achieving high yields. ionike.com

Manganese-based catalysts : A well-defined Mn(I) PNP pincer precatalyst enables the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. acs.org

Copper-based catalysts : A simple Cu(OAc)2/K2CO3 system provides a practical and benign route for the alkylation of sulfonamides with alcohols. cas.cn

These metal-catalyzed borrowing hydrogen methods generally offer high selectivity and yields, often exceeding 90%. ionike.comacs.org

Table 2: Metal-Catalyzed N-Alkylation of Sulfonamides with Alcohols (Borrowing Hydrogen)

| Catalyst System | Alcohol Substrate | Key Features | Average Yield | Ref |

|---|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / DPEphos | Primary & Secondary Alcohols | Broad substrate scope | High conversion | acs.org |

| FeCl2 / K2CO3 | Benzylic Alcohols | Environmentally benign | >90% | ionike.com |

| Mn(I) PNP Pincer Complex | Benzylic & Aliphatic Alcohols | Well-defined, bench-stable catalyst | 85% | acs.org |

| Cu(OAc)2 / K2CO3 | Benzylic Alcohols | Practical, inexpensive catalyst | Good to excellent | cas.cn |

Synthesis of Pyrrolidine-Containing Sulfonamide Derivatives

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry. Several synthetic strategies exist for its incorporation into sulfonamide structures, either by building the ring onto a sulfonamide precursor or by coupling a pre-formed pyrrolidine with a sulfonylating agent. researchgate.net

The classical and most direct method involves the reaction of pyrrolidine with a sulfonyl chloride in the presence of a base. frontiersrj.com A more recent, green variation of this approach involves the iodine-catalyzed reaction of a sulfonyl hydrazide with a tertiary amine like 1-ethylpyrrolidine, which selectively cleaves the ethyl group to form the N-pyrrolidine sulfonamide. rsc.orgnih.gov

Cycloaddition reactions offer a powerful and stereocontrolled route to 1-sulfonylpyrrolidines. researchgate.net For example, a formal [3+2] cycloaddition between aziridines and alkenes, catalyzed by a manganese porphyrin, can produce the corresponding pyrrolidines. researchgate.net

Intramolecular cyclization of functionalized sulfonamide precursors is another common and effective strategy. An iodine-mediated aminosulfonylation of alkenyl sulfonamides using sulfonyl hydrazides as sulfonyl radical sources allows for the synthesis of sulfonylmethyl-substituted pyrrolidines. rsc.org This radical-participating intramolecular cyclization is an atom-economical approach for constructing the heterocyclic ring. rsc.org Similarly, gold(I)-catalyzed reaction of methylenecyclopropanes with sulfonamides can yield pyrrolidine derivatives through a domino ring-opening/ring-closing hydroamination process. organic-chemistry.org

Controlling the stereochemistry of the pyrrolidine ring is crucial for developing chiral ligands, catalysts, and potent bioactive molecules. Several asymmetric methods have been developed to synthesize enantiomerically enriched pyrrolidine-based sulfonamides.

One effective strategy involves the iodocyclization of enantiopure homoallylic sulfonamides derived from sulfinimines. This method affords trans-2,5-disubstituted 3-iodopyrrolidines with high stereoselectivity. nih.gov The sulfinimine chemistry serves as a reliable source of chirality.

Gold-catalyzed tandem reactions have also been employed for the enantioselective synthesis of pyrrolidines. Chiral homopropargyl sulfonamides can undergo a gold-catalyzed tandem anti-Markovnikov cycloisomerization/hydrogenation to give chiral pyrrolidines in excellent yields and enantioselectivities. acs.org This approach represents the first synthesis of pyrrolidines from homopropargyl sulfonamides and highlights the dual catalytic role of gold. acs.org

Cascade reactions mediated by chiral catalysts provide an efficient route to complex chiral heterocycles. A catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade reaction between NH2-free glycinate (B8599266) and cyclic 1-azadienes, using a novel chiral aldehyde catalyst, produces optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.orgresearchgate.net

Furthermore, a two-step stereoselective synthesis of functionalized pyrrolidines from chiral homopropargylic sulfonamides has been reported. This method proceeds via an isolable N,O-acetal intermediate and yields 2,5-cis-disubstituted pyrrolidines with high diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to >99% ee). researchgate.net

Table 3: Overview of Stereoselective Syntheses of Pyrrolidine Sulfonamides

| Method | Starting Materials | Key Features | Stereochemical Outcome | Ref |

|---|---|---|---|---|

| Iodocyclization | Enantiopure homoallylic sulfonamides | Sulfinimine-derived chirality | trans-2,5-disubstituted pyrrolidines | nih.gov |

| Gold-Catalyzed Tandem Reaction | Chiral homopropargyl sulfonamides | Dual-role gold catalysis | Excellent yields and enantioselectivities | acs.org |

| Chiral Aldehyde-Mediated Cascade | NH2-free glycinate, cyclic 1-azadienes | Asymmetric cascade reaction | High diastereo- and enantioselectivities | rsc.org |

| N,O-Acetal Intermediate Cyclization | Chiral homopropargylic sulfonamides | Isolable intermediate, mild conditions | cis-2,5-disubstituted pyrrolidines, >99% ee | researchgate.net |

Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy Techniques

Vibrational spectroscopy provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups in N-ethylpyrrolidine-1-sulfonamide. The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the FTIR spectrum of a sulfonamide are the bands associated with the sulfonyl group (-SO₂-). tandfonline.com These include strong asymmetric and symmetric stretching vibrations. For sulfonamides in general, the asymmetric stretching vibrations (νₐₛ SO₂) typically appear in the range of 1380-1305 cm⁻¹, while the symmetric stretching vibrations (νₛ SO₂) are observed between 1155 cm⁻¹ and 1143 cm⁻¹. tandfonline.com Another key vibration is the S-N bond stretching, which is expected in the region of 914-895 cm⁻¹. tandfonline.com

The N-ethylpyrrolidine moiety also gives rise to characteristic absorption bands. The C-H stretching vibrations of the ethyl and pyrrolidine (B122466) groups are expected in the 2975-2850 cm⁻¹ region. The C-N stretching vibration of the pyrrolidine ring would likely appear in the 1250-1020 cm⁻¹ range.

A summary of the expected characteristic FTIR absorption bands for this compound is presented in Table 1.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric SO₂ Stretch | Sulfonyl (-SO₂) | 1380 - 1305 |

| Symmetric SO₂ Stretch | Sulfonyl (-SO₂) | 1155 - 1143 |

| S-N Stretch | Sulfonamide | 914 - 895 |

| C-H Stretch | Ethyl & Pyrrolidine | 2975 - 2850 |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. clinmedjournals.org The selection rules for Raman and FTIR are different, meaning that some vibrational modes may be more prominent in one technique than the other.

For sulfonamides, the symmetric stretching vibration of the SO₂ group is often a strong and sharp band in the Raman spectrum. researchgate.net The S-N stretching vibration is also typically Raman active. Aromatic ring vibrations, if present in a derivative, would also give rise to distinct Raman signals. nih.gov In the case of this compound, the C-C and C-N stretching vibrations of the pyrrolidine ring and the C-H bending and stretching modes of the alkyl groups would be observable.

Due to the lack of extensive publicly available Raman data for this specific compound, a detailed table of observed frequencies is not provided. However, based on general principles, the Raman spectrum would be expected to corroborate the structural features identified by FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide a wealth of information about the number and types of protons and their neighboring atoms. The chemical shifts (δ) are influenced by the electron-withdrawing sulfonyl group and the nitrogen atom.

The protons of the ethyl group would appear as two distinct signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The methylene protons of the pyrrolidine ring adjacent to the nitrogen atom would be deshielded and are expected to appear as a multiplet. The other two methylene groups of the pyrrolidine ring would also present as multiplets, likely in a more upfield region.

Based on data from related sulfonamide derivatives, the expected chemical shifts are summarized in Table 2. nih.govripublication.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | Triplet | ~1.2 |

| Ethyl -CH₂- | Quartet | ~3.3 |

| Pyrrolidine -CH₂-N | Multiplet | ~3.4 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

In this compound, four distinct carbon signals would be expected. The carbons of the ethyl group would appear at the higher field (lower ppm values). The methylene carbons of the pyrrolidine ring would be deshielded by the adjacent nitrogen and sulfonyl groups. The carbon atom directly attached to the nitrogen of the sulfonamide would be the most deshielded among the pyrrolidine carbons.

Predicted ¹³C NMR chemical shifts, based on data for similar structures, are presented in Table 3. tandfonline.comnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~15 |

| Ethyl -CH₂- | ~45 |

| Pyrrolidine -CH₂-N | ~48 |

DEPT and Two-Dimensional NMR Experiments

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR experiments are employed. ipb.ptresearchgate.net

DEPT-135: This experiment would distinguish between CH, CH₂, and CH₃ groups. CH and CH₃ signals would appear as positive peaks, while CH₂ signals would be negative. This would confirm the assignments made in the ¹³C NMR spectrum.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the ethyl CH₃ and CH₂ protons, and between adjacent methylene protons in the pyrrolidine ring. harvard.edu

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a proton signal to the signal of the carbon it is attached to, allowing for definitive assignment of the ¹H and ¹³C NMR spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity of the entire molecule, for example, by showing a correlation between the ethyl protons and the nitrogen-bearing carbon of the pyrrolidine ring through the sulfonamide group.

Through the combined application of these sophisticated NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pathways are often predictable and characteristic of the functional groups present in the molecule.

For this compound, the molecular ion peak would be expected, although its intensity can vary. Key fragmentation patterns for sulfonamides typically involve cleavage of the S-N bond and the C-S bond. aip.org Alpha-cleavage adjacent to the nitrogen atom in the pyrrolidine ring is also a common fragmentation pathway for N-alkyl amines. libretexts.org

Expected Fragmentation Patterns:

A plausible fragmentation pattern for this compound under mass spectrometry would involve:

Loss of the ethyl group from the sulfonamide nitrogen.

Cleavage of the bond between the sulfur and the pyrrolidine nitrogen.

Fragmentation of the pyrrolidine ring itself.

Loss of sulfur dioxide (SO₂).

The analysis of these fragments allows for the reconstruction of the molecule's structure. Atmospheric pressure chemical ionization (APCI) is another soft ionization technique that can be effectively used for the analysis of low molecular weight compounds like this compound, often yielding a prominent protonated molecule [M+H]⁺. bris.ac.uk

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M]⁺˙ | 176 | Molecular Ion |

| [M-C₂H₅]⁺ | 147 | Loss of the ethyl group |

| [C₄H₈N]⁺ | 70 | Pyrrolidine fragment |

X-ray Crystallography for Solid-State Structure Elucidation

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. For this compound, with a molecular formula of C₆H₁₄N₂O₂S, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 40.89 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 8.03 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.91 |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.16 |

| Sulfur | S | 32.07 | 1 | 32.07 | 18.21 |

| Total | | | | 178.29 | 100.00 |

Experimental results from elemental analysis are then compared to these theoretical values to confirm the purity and empirical formula of the synthesized compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. sci-hub.se The chromophores within a molecule, which are the parts responsible for light absorption, determine the wavelength of maximum absorption (λmax).

For this compound, the sulfonamide group and the pyrrolidine ring are the primary chromophores. Saturated amines and sulfonamides typically exhibit weak absorptions in the UV region. upi.edu The expected electronic transitions would be n → σ* transitions associated with the lone pairs of electrons on the nitrogen and oxygen atoms. These transitions usually occur at shorter wavelengths, typically below 220 nm. upi.edu The UV-Visible spectrum would be useful to confirm the absence of conjugated systems, which would absorb at longer wavelengths.

Table 3: Expected UV-Visible Absorption Data for this compound

| Chromophore | Expected Transition | Approximate λmax (nm) |

|---|---|---|

| Sulfonamide (S=O) | n → σ* | < 220 |

Reactivity and Reaction Mechanism Investigations

Elucidation of Reaction Pathways for Sulfonamide Formation

The synthesis of sulfonamides, including structures related to N-ethylpyrrolidine-1-sulfonamide, can be achieved through several pathways. A notable method involves the iodine-catalyzed sulfonylation of sulfonyl hydrazides with tertiary amines. rsc.orgnih.gov In this process, sulfonyl hydrazides are oxidized and coupled with tertiary amines, leading to the selective cleavage of C-N bonds and the formation of the sulfonamide. nih.gov

For instance, the reaction of benzenesulfonohydrazide (B1205821) with N-ethylpyrrolidine in water, catalyzed by molecular iodine and using tert-butyl hydroperoxide (TBHP) as an oxidant, yields the corresponding sulfonamide. rsc.orgnih.gov The reaction proceeds efficiently at 80°C. rsc.org It has been demonstrated that both the iodine catalyst and the TBHP oxidant are crucial for the effective conversion of the tertiary amine to the sulfonamide. nih.gov This method is considered environmentally friendly and sustainable. nih.gov

Another approach involves the reaction of N-silylamines with sulfonyl chlorides. nih.gov This method has been used to prepare a variety of sulfonamides in high yields. nih.gov The reaction typically involves combining equimolar amounts of the N-silylamine and the sulfonyl chloride in a solvent like acetonitrile (B52724) and refluxing the mixture. nih.gov

The formation of the sulfonamide bond is a key step in the synthesis of many pharmaceutical compounds. Traditional methods often involve the coupling of an amine with a sulfonyl chloride.

Table 1: Reaction Conditions for Sulfonamide Formation

| Reactants | Catalyst | Oxidant | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzenesulfonohydrazide, N-ethylpyrrolidine | I₂ | TBHP | H₂O | 80°C | 80% | rsc.org |

Role of Radical Intermediates in Sulfonylation Processes

Radical intermediates play a significant role in certain sulfonylation reactions. In the iodine-catalyzed reaction between sulfonyl hydrazides and tertiary amines, the mechanism is believed to involve a single-electron transfer process. rsc.orgnih.govrsc.org

The proposed mechanism starts with the reaction of iodine with TBHP to generate a tert-butoxyl or tert-butyl peroxy radical. rsc.orgrsc.org This radical then abstracts a hydrogen atom from the N-ethylpyrrolidine, forming a radical intermediate. rsc.orgrsc.org An electron transfer then converts this to an aninium ion, which subsequently hydrolyzes and eliminates an aldehyde to produce a secondary amine. rsc.orgrsc.org Finally, this secondary amine reacts with a sulfonyl radical to form the final sulfonamide product. rsc.orgrsc.org The involvement of radical species is supported by experiments where the reaction is inhibited by the presence of radical scavengers like TEMPO or BHT. rsc.orgnih.gov

The generation of sulfonyl radicals from N-sulfonylimines under mild photocatalytic conditions represents another approach that unlocks the reactivity of sulfonamides for further functionalization. researchgate.net

Studies on C-N Bond Functionalization and Selective Cleavage

The selective cleavage and functionalization of the C-N bond in pyrrolidine-containing compounds, including sulfonamides, is an active area of research. A method for the direct synthesis of sulfonamides from tertiary amines via an iodine-catalyzed oxidative C-N bond cleavage has been developed. nih.govrsc.org This reaction proceeds in an aqueous phase and offers a simple and environmentally friendly route to sulfonamides. rsc.org The byproducts of this reaction are typically nitrogen and acetaldehyde. rsc.org

More advanced strategies for C-N bond cleavage in unstrained pyrrolidines have been developed using a combination of Lewis acid and photoredox catalysis. nih.gov This method facilitates the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine (B122466) through a single-electron transfer to the amide, followed by site-selective cleavage at the C2-N bond. nih.gov While not directly demonstrated on this compound, this approach highlights the potential for selective C-N bond manipulation in such cyclic systems. nih.gov

Furthermore, a highly chemoselective C-N bond cleavage of tertiary sulfonamides substituted with groups like p-methoxybenzyl (PMB) has been achieved using catalytic Bi(OTf)₃. nih.gov This reaction proceeds in good to excellent yields and provides a method for deprotection or further functionalization. nih.gov

The functionalization of the pyrrolidine ring can also be influenced by the sulfonamide group. The sulfonamide acts as a strong electron-withdrawing group, which can direct other chemical modifications.

Electrophilic and Nucleophilic Reactivity of the this compound Framework

The reactivity of the this compound framework is characterized by both electrophilic and nucleophilic properties. The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, making it a potential nucleophile. libretexts.org It can participate in reactions such as alkylation and acylation. However, the electron-withdrawing nature of the adjacent sulfonyl group can diminish the nucleophilicity of the nitrogen atom. nsf.gov

Conversely, the sulfur atom of the sulfonamide group is electrophilic. purkh.com This electrophilicity is a key aspect of its reactivity, particularly in reactions involving nucleophilic attack at the sulfur center. The design of electrophilic sulfur reagents based on N-alkyl-N-(arylsulfenyl)arenesulfonamides has enabled multicomponent reactions like the 1,2-carbosulfenylation of unactivated alkenes. nsf.gov

Advanced Applications and Design Principles

Supramolecular Chemistry Involving Sulfonamide Scaffolds and Molecular Aggregation

The sulfonamide group is a key player in supramolecular chemistry due to its strong hydrogen bonding capabilities. The nitrogen and oxygen atoms of the SO₂NH group act as hydrogen bond acceptors and donors, directing the assembly of molecules into well-defined, higher-order structures.

In the solid state, sulfonamide-containing compounds frequently exhibit predictable patterns of molecular aggregation. dntb.gov.ua Crystal structure analyses reveal that intermolecular forces, particularly N-H⋯O and O-H⋯O hydrogen bonds, are fundamental in creating supramolecular synthons. nih.govnih.gov For instance, the crystal structure of ({4-nitrophenyl}sulfonyl)tryptophan shows a complex 12-molecule aggregate held together by a network of hydrogen bonds, forming a three-dimensional supramolecular architecture. nih.govresearchgate.net Similarly, isomeric N-(chlorophenyl)-2,5-dimethoxybenzenesulfonamides form different supramolecular structures (1D chains vs. 2D sheets) based on the interplay of N-H⋯O, C-H⋯O, and π-π interactions, highlighting how subtle changes in molecular structure can dictate large-scale aggregation. derpharmachemica.com

Beyond crystal engineering, these principles are being harnessed to create responsive systems. Researchers have designed amphiphilic polypeptides featuring benzenesulfonamide (B165840) ligands. These polymers self-assemble into nanoscale structures in solution. Upon introduction of a target protein like carbonic anhydrase, the specific, high-affinity binding between the sulfonamide ligand and the protein disrupts the hydrophilic-lipophilic balance of the assembly, causing it to disassemble. nih.gov This protein-triggered disassembly demonstrates a sophisticated application of molecular recognition at the supramolecular level, opening avenues for protein-sensitive diagnostic and delivery systems. nih.gov

Rational Design of Sulfonamide Ligands for Molecular Recognition

The sulfonamide moiety is a highly valued pharmacophore in medicinal chemistry, and its derivatives are often designed rationally to achieve high affinity and selectivity for biological targets. ekb.egdntb.gov.ua Rational design strategies leverage a deep understanding of the molecular interactions between the ligand and the target protein's binding site.

A key challenge in ligand design is predicting and optimizing binding affinity. Model systems are often employed to deconstruct these interactions. The FK506-binding protein 12 (FKBP12), for example, is a well-studied model for understanding ligand-protein interactions with sulfonamides. nih.govchemrxiv.org By synthesizing and analyzing analogues of a known sulfonamide ligand, researchers can precisely determine the binding contributions of each atom within the sulfonamide group. nih.gov Such studies have revealed that replacing the sulfonyl oxygens with nitrogen atoms (forming sulfonimidamides) can create new "exit vectors" from the binding pocket, providing unprecedented opportunities for structure-based design by allowing for the remodeling of subpockets within the protein. nih.govchemrxiv.org

Pharmacophore Model Optimization for Target Interaction

Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific target. researchgate.net For sulfonamide-based inhibitors, these models are constructed from a set of known active compounds to distill the key features responsible for their biological activity.

A typical pharmacophore model for a sulfonamide inhibitor might include features such as hydrogen-bond acceptors, hydrogen-bond donors, aromatic rings, hydrophobic centers, and, for metalloenzymes, a zinc-binding group. nih.govacs.org For instance, a ligand-based pharmacophore model developed for meprin-β inhibitors based on a sulfonamide scaffold identified a four-feature hypothesis: two hydrogen-bond acceptors, one hydrogen-bond donor, and one zinc binder feature. nih.gov

These models are not static; they can be refined using techniques like molecular dynamics simulations. By simulating the movement of a ligand-protein complex over time, researchers can identify the most stable and important interactions, leading to more robust pharmacophore hypotheses. nih.gov Once validated, these optimized models serve as powerful tools for virtual screening of large chemical databases to identify novel hit compounds that fit the pharmacophoric requirements for binding. acs.orgtandfonline.com

Table 1: Pharmacophore Features of Sulfonamide-Based Inhibitors

| Target | Key Pharmacophore Features | Study Focus | Reference |

| Meprin-β | 2 H-bond Acceptors, 1 H-bond Donor, 1 Zinc Binder | Ligand-based pharmacophore modeling and virtual screening. | nih.gov |

| Caspase-3 | H-bonding (Cys163), π-stacking (His121, Tyr204) | Molecular dynamics-assisted pharmacophore modeling to identify key non-covalent contacts. | nih.gov |

| Cyclophilin D | Aromatic Center, H-bond Donors/Acceptors, Hydrophobic Centroids | 3D ligand-based pharmacophore model generation from known inhibitors for virtual screening. | acs.org |

| Carbonic Anhydrase II | Steric, Electrostatic, Hydrophobic, H-bonding fields | 3D-QSAR and pharmacophore modeling to screen for new inhibitors. | tandfonline.com |

Structure-Based Design Approaches for Binding Site Complementarity

Structure-based design relies on the three-dimensional structural information of the target protein, typically obtained from X-ray crystallography, to design ligands with high complementarity to the binding site. This approach has been successfully applied to pyrrolidine-sulfonamide derivatives.

For example, in the development of inhibitors for Protein Kinase B (PKB), structure-based design was used to create constrained pyrrolidine (B122466) analogues. nih.gov These analogues were designed to mimic the bound conformation of more flexible, linear prototypes, thereby reducing the entropic penalty upon binding. Co-crystal structures of these inhibitors with a related protein (PKA) provided detailed insights into their binding modes, enabling further optimization for potency and selectivity. nih.gov This iterative process of design, synthesis, and structural analysis is central to improving the fit between the ligand and the protein's active site. The ultimate goal is to design molecules that form stable, high-affinity complexes through optimized non-covalent interactions. nih.gov

Catalytic Applications of Pyrrolidine-Based Sulfonamide Derivatives

The chiral pyrrolidine scaffold is a privileged structure in organocatalysis, and its combination with a sulfonamide group can lead to highly effective and stereoselective catalysts. nih.gov Pyrrolidine-sulfonamide derivatives have been successfully employed as organocatalysts in a variety of asymmetric reactions, most notably the Michael addition of ketones and aldehydes to nitroolefins. rsc.orgnih.gov

In these reactions, the pyrrolidine nitrogen typically acts as a nucleophile to form an enamine intermediate with the carbonyl compound, while the sulfonamide moiety can play a crucial role as a hydrogen-bond donor. This bifunctional activation, where the sulfonamide group interacts with the nitroolefin, helps to control the stereochemical outcome of the reaction. For instance, acyl sulfonamide derivatives of proline and homoproline have been shown to be excellent organocatalysts for asymmetric aldol (B89426) reactions. clockss.org

Researchers have designed numerous pyrrolidine-based catalysts, demonstrating high yields and excellent stereoselectivities (up to >99% ee and >99:1 dr). nih.gov Some of these catalytic systems are robust enough to be immobilized on a resin support, allowing for easy recovery and reuse over multiple cycles without significant loss of activity, which is a key advantage for sustainable chemistry. rsc.org

Table 2: Performance of Pyrrolidine-Based Sulfonamide Organocatalysts

| Reaction Type | Catalyst Type | Substrates | Key Results | Reference |

| Michael Addition | l-proline and (R)-α-methylbenzyl amine derived diamine | Cyclic ketones and β-nitrostyrenes | Up to 81% yield, >99:1 dr, >99% ee | nih.gov |

| Michael Addition | Resin-immobilized pyrrolidine | Ketones/aldehydes and nitroolefins | High yield (95%), good stereoselectivity (90% ee, 98:2 dr), reusable for 16 runs | rsc.org |

| Michael Addition | Bifunctional pyrrolidine from (R)-glyceraldehyde | Aldehydes/ketones and nitroolefins | Up to 98:2 dr and 99% ee | rsc.org |

| Michael Addition | Pyrrolidine-thiourea | Cyclohexanone and trans-β-nitrostyrene | Up to 97% ee and 95:5 dr | thieme-connect.com |

Integration in Polymeric Materials and Functional Systems for Chemical Delivery

The unique chemical properties of the N-ethylpyrrolidine and sulfonamide moieties are being exploited in the design of advanced polymeric materials for specialized applications, including chemical and drug delivery. nih.govd-nb.infojddtonline.info

A notable example is the development of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and its copolymers as vehicles for delivering microRNAs (miRNAs) to neural cells. nih.gov Due to the cationic nature of the pyrrolidine groups, these polymers can effectively condense anionic nucleic acids like miRNA into polyplexes through ionic interactions. These polyplexes protect the genetic material from degradation and facilitate its uptake into cells. Studies have shown that EPA-based copolymers can be promising vehicles for miRNA administration to both neural cell lines and primary neurons, highlighting a direct application of the N-ethylpyrrolidine structure in a functional delivery system. nih.gov

Furthermore, the sulfonamide group itself is used to construct novel porous polymers. Porous sulfonamide polymers (PSPs) can be synthesized by cross-linking multi-amine monomers with atmospheric sulfur dioxide. jxnutaolab.com These materials possess high surface areas and, interestingly, are often soluble in organic solvents, which allows them to be processed into functional forms like membranes. jxnutaolab.com Similarly, poly(amide-sulfonamide) (PASA) polymers have been designed for selective adsorption applications. tandfonline.comresearchgate.net The incorporation of these functional groups into polymer backbones paves the way for creating materials with tailored properties for chemical separation, storage, and controlled delivery. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethylpyrrolidine-1-sulfonamide, and how can researchers optimize reaction conditions?

- Methodology : The compound is typically synthesized via sulfonylation of N-ethylpyrrolidine using sulfonyl chlorides in the presence of a base (e.g., sodium bicarbonate or pyridine). For example, 3-picoline or 3,5-lutidine can act as both solvent and base, minimizing side reactions . Optimization involves adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time (2–24 hours) to maximize yield.

- Data Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and mass spectrometry .

Q. What analytical techniques are recommended for characterizing N-ethylpyrrolidine-1-sulfonamide and its impurities?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to separate sulfonamide derivatives and detect impurities (e.g., unreacted starting materials) .

- NMR : Analyze ¹H NMR in DMSO-d₆ to confirm the presence of the pyrrolidine ring (δ 1.2–1.8 ppm) and sulfonamide group (δ 3.1–3.3 ppm) .

Q. How should researchers handle and store N-ethylpyrrolidine-1-sulfonamide to ensure stability?

- Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC to assess shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for N-ethylpyrrolidine-1-sulfonamide derivatives?

- Methodology :

- Cross-Validation : Combine NMR, IR, and X-ray crystallography to confirm structural assignments. For example, IR peaks at 1150–1300 cm⁻¹ (S=O stretching) and 3300–3500 cm⁻¹ (N–H) should align with NMR data .

- Computational Chemistry : Use DFT calculations (e.g., B3LYP/6-31G*) to predict vibrational frequencies and compare with experimental IR spectra .

Q. What strategies improve the biological activity of N-ethylpyrrolidine-1-sulfonamide analogs in drug discovery?

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF₃) at the sulfonamide’s aryl ring to enhance binding affinity to target enzymes .

- Bioisosteric Replacement : Replace the pyrrolidine ring with piperidine or morpholine to modulate lipophilicity and solubility .

Q. How can researchers address methodological flaws in studies involving N-ethylpyrrolidine-1-sulfonamide?

- Critical Evaluation :

- Confounding Variables : Control for solvent polarity (e.g., DMSO vs. acetonitrile) in kinetic studies, as it may alter reaction rates .

- Reproducibility : Replicate experiments with independent batches and report mean ± SD (n ≥ 3). Use statistical tests (e.g., ANOVA) to confirm significance .

Key Recommendations

- Experimental Design : Prioritize factorial designs to evaluate multiple variables (e.g., temperature, catalyst loading) .

- Data Reporting : Include raw data in appendices and processed data in the main text, adhering to IUPAC guidelines .

- Ethical Compliance : Disclose all conflicts of interest and validate synthetic routes for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.